2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone
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Description
2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone is a useful research compound. Its molecular formula is C21H20N2OS2 and its molecular weight is 380.52. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
Compounds related to 2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone have been synthesized and evaluated for their antituberculosis activity. Certain derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv (MTB), demonstrating potential as antituberculosis agents. Additionally, these compounds were evaluated for cytotoxic effects against mouse fibroblast cell lines, where they displayed no toxic effects, indicating a favorable selectivity profile for antituberculosis applications (Selvam et al., 2011).
Synthetic Method and Spectral Characterization
Research has also focused on the development of novel synthetic methods for related heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These studies not only provide new routes for synthesizing complex heterocycles but also offer detailed spectral characterization, paving the way for further pharmacological investigations (R. Zaki et al., 2017).
Access to Variously Substituted Derivatives
Another avenue of research involves the development of synthetic methodologies that allow access to variously substituted tetrahydroquinazolinone derivatives. These compounds have potential applications in drug development and material science, highlighting the versatility of the core structure in synthetic chemistry (Suryakanta Dalai et al., 2006).
Multicomponent Synthesis
The multicomponent synthesis of substituted tetrahydroquinoline-3-carbonitriles demonstrates the chemical diversity achievable with these cores. This approach enables the rapid synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery (V. D. Dyachenko et al., 2015).
Photophysics and Theoretical Studies
Studies on the photophysical properties of dihydroquinazolinone derivatives have been conducted, focusing on their optical properties and potential applications in materials science. Computational analyses, such as DFT calculations, complement these experimental studies, providing insights into the electronic structures of these compounds (M. Pannipara et al., 2017).
properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-14-6-4-7-15(12-14)20-22-17-9-3-2-8-16(17)21(23-20)26-13-18(24)19-10-5-11-25-19/h4-7,10-12H,2-3,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMZYEHMYBZNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.